molecular formula C9H5F5O2 B15300476 1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one

1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B15300476
M. Wt: 240.13 g/mol
InChI Key: PPKZLFNYBABTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one is a chemical compound characterized by the presence of both difluoromethoxy and trifluoroethanone groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one typically involves the introduction of difluoromethoxy and trifluoroethanone groups onto a phenyl ring. One common synthetic route includes the nucleophilic substitution reaction where a difluoromethoxy group is introduced to a phenyl ring, followed by the addition of a trifluoroethanone group. Industrial production methods often utilize advanced catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the trifluoroethanone group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoroethanone groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:

    1-(4-(Difluoromethoxy)phenyl)ethanamine: Similar in structure but with an ethanamine group instead of a trifluoroethanone group.

    Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group but differ in the other functional groups attached.

    Trifluoromethyl Ethers: Compounds with trifluoromethyl groups attached to ethers, offering different chemical properties and applications. The uniqueness of this compound lies in its specific combination of difluoromethoxy and trifluoroethanone groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKZLFNYBABTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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